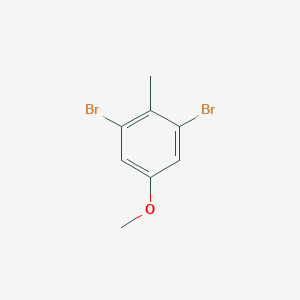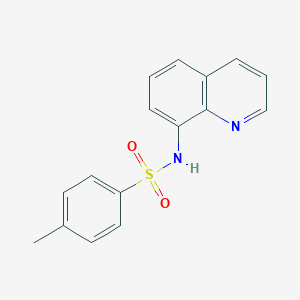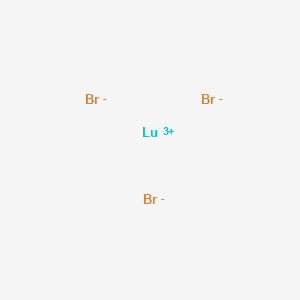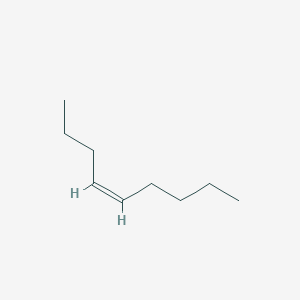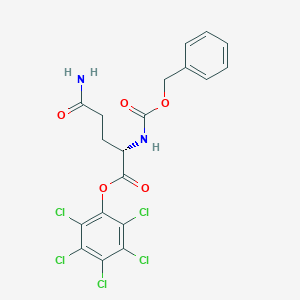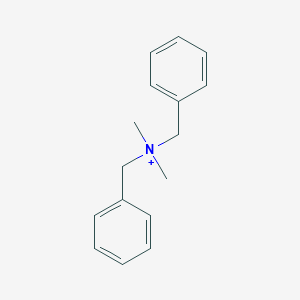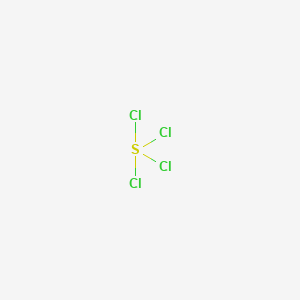
Sulfur tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfur tetrachloride is a colorless, oily liquid that is used in various industrial processes. It is a highly reactive compound that is primarily used as a chlorinating agent. Sulfur tetrachloride is also used in the synthesis of various chemicals and as a solvent for oils, fats, and waxes.
Mecanismo De Acción
Sulfur tetrachloride is a highly reactive compound that reacts with various organic and inorganic compounds. It is a strong chlorinating agent and can chlorinate various compounds, including alcohols, amines, and carboxylic acids. The mechanism of action involves the displacement of a hydrogen atom by a chlorine atom. This reaction results in the formation of hydrogen chloride and the chlorinated compound.
Biochemical and Physiological Effects:
Sulfur tetrachloride is a highly toxic compound that can cause various biochemical and physiological effects. It can cause skin and eye irritation and can also cause respiratory problems. Sulfur tetrachloride can also cause liver and kidney damage and can be fatal if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfur tetrachloride is a useful reagent in various laboratory experiments. It is a strong chlorinating agent and can be used in the synthesis of various chemicals. However, sulfur tetrachloride is highly reactive and can be dangerous if not handled properly. It is also a highly toxic compound and should be handled with care.
Direcciones Futuras
There are various future directions for the research on sulfur tetrachloride. One area of research is the development of new synthetic routes for the production of sulfur tetrachloride. Another area of research is the development of new applications for sulfur tetrachloride, including its use in the synthesis of new materials and the development of new pharmaceuticals. Additionally, there is a need for further research on the toxicity and environmental impact of sulfur tetrachloride.
In conclusion, sulfur tetrachloride is a highly reactive compound that has various scientific research applications. It is used as a chlorinating agent in the synthesis of various chemicals and as a solvent for oils, fats, and waxes. Sulfur tetrachloride is highly toxic and can cause various biochemical and physiological effects. It is a useful reagent in various laboratory experiments, but it should be handled with care. There are various future directions for the research on sulfur tetrachloride, including the development of new synthetic routes and applications.
Métodos De Síntesis
Sulfur tetrachloride can be synthesized through the reaction of sulfur and chlorine gas. The reaction takes place at high temperatures and is highly exothermic. The reaction is as follows:
S + 2Cl2 → SCl4
Aplicaciones Científicas De Investigación
Sulfur tetrachloride has various scientific research applications. It is used as a chlorinating agent in the synthesis of various chemicals, including dyes, pharmaceuticals, and pesticides. Sulfur tetrachloride is also used in the preparation of sulfur-containing compounds and as a solvent for oils, fats, and waxes. It is also used as a reagent in analytical chemistry.
Propiedades
Número CAS |
13451-08-6 |
|---|---|
Nombre del producto |
Sulfur tetrachloride |
Fórmula molecular |
Cl4S |
Peso molecular |
173.9 g/mol |
Nombre IUPAC |
tetrachloro-λ4-sulfane |
InChI |
InChI=1S/Cl4S/c1-5(2,3)4 |
Clave InChI |
JMPVZWBJWHQJDD-UHFFFAOYSA-N |
SMILES |
S(Cl)(Cl)(Cl)Cl |
SMILES canónico |
S(Cl)(Cl)(Cl)Cl |
Pictogramas |
Corrosive; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



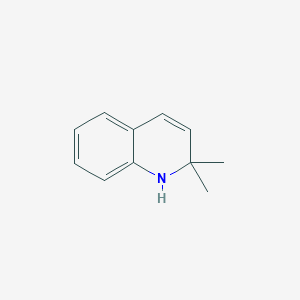
![(S)-2-amino-6-[(benzylidene)amino]hexanoic acid](/img/structure/B84739.png)
![(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol](/img/structure/B84740.png)
![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)

